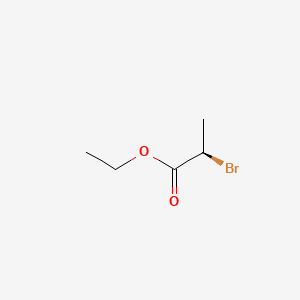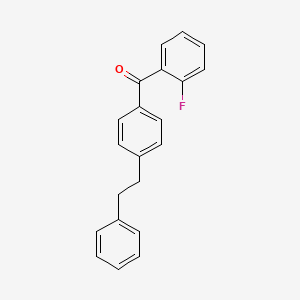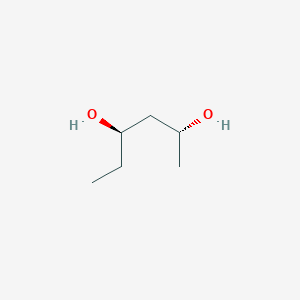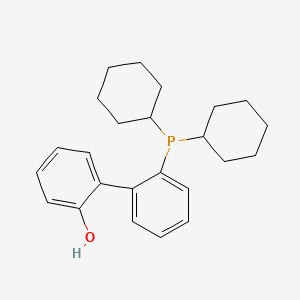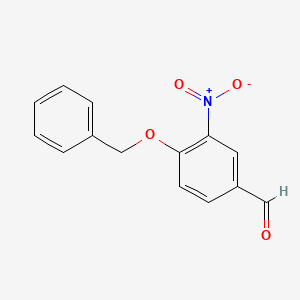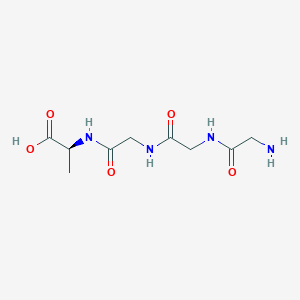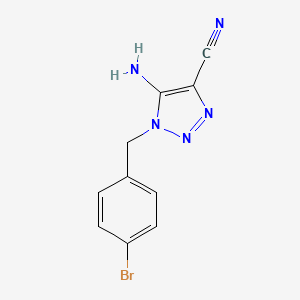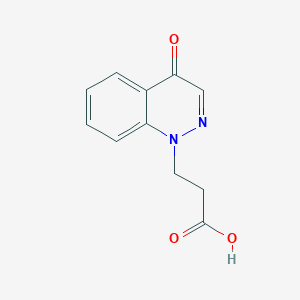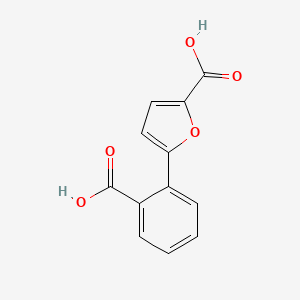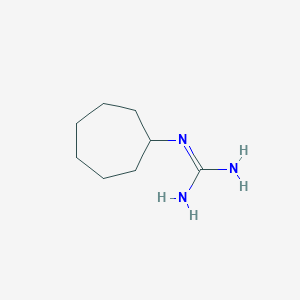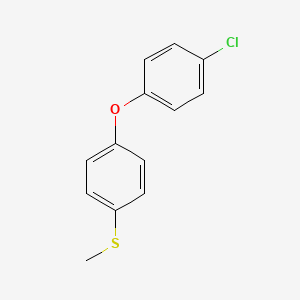
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane
Übersicht
Beschreibung
“(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is a useful research chemical . It is also known as CPMS. It is a sulfone analog of 4-chlorophenyl methyl sulfide .
Synthesis Analysis
The synthesis of phenyl methyl sulphone derivatives involves taking substituted benzene sulfonyl chloride as raw material. The synthesis general formulas are as follows: R=H, 4-CH3, 4-Cl, 4-Br, 4-CH3O, 4-EtO, 3,4-Me2, 2,4,6-Me3, 2-Cl, 2-Br, and 2,5-Me2. The total yield in two steps is over 85 percent .Molecular Structure Analysis
The molecule contains a total of 28 bond(s); 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfide(s) .Chemical Reactions Analysis
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia .Physical And Chemical Properties Analysis
The molecular formula of “(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is C13H11ClOS and its molecular weight is 250.74 g/mol. It contains a total of 27 atom(s); 11 Hydrogen atom(s), 13 Carbon atom(s), 1 Oxygen atom(s), 1 Sulfur atom(s) and 1 Chlorine atom(s) .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Sulfones have been extensively exploited in organic synthesis across several decades .
- They can participate in Pd-catalysed Suzuki–Miyaura type reactions .
- Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
- This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
-
Preparation of Sulfur-Containing Xenobiotics
-
Preparation of 4-(Methylsulfonyl)aniline
-
Quantification of 4-Chlorophenyl Methyl Sulphide
-
Photoredox-Catalyzed Cascade Annulation
-
Organic Building Blocks
Eigenschaften
IUPAC Name |
1-chloro-4-(4-methylsulfanylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMMEFREXQZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431226 | |
| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane | |
CAS RN |
225652-11-9 | |
| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

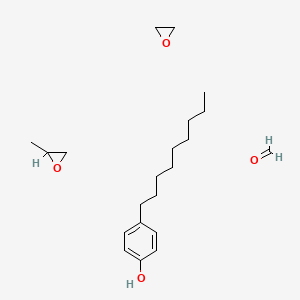
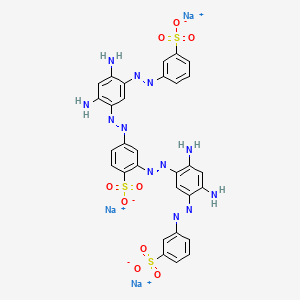
![Benzo[a]pyrene-8-d](/img/structure/B1624204.png)
![4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B1624206.png)
